molecular formula C21H25ClFN5O B3412148 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 923684-66-6

2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B3412148
CAS No.: 923684-66-6
M. Wt: 417.9 g/mol
InChI Key: KUWALPZXYIRPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative with a complex heterocyclic architecture. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects . The title compound features:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, substituted at positions 2, 4, and 4.
  • Position 2: A 4-(2-chloro-6-fluorobenzoyl)piperazine group, introducing halogenated aromatic and piperazine moieties.
  • Position 4: A methyl group, enhancing steric and electronic properties.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN5O/c1-15-14-18(26-8-3-2-4-9-26)25-21(24-15)28-12-10-27(11-13-28)20(29)19-16(22)6-5-7-17(19)23/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWALPZXYIRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step procedures. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and coupling reagents. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: The piperazine and piperidine moieties can be introduced through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups attached to the pyrimidine ring .

Scientific Research Applications

2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in the context of its potential anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs can be categorized based on variations in the pyrimidine core, substituent groups, and biological implications. Below is a comparative analysis supported by evidence:

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyrimidine 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl], 4-methyl, 6-(piperidin-1-yl) C₂₂H₂₃ClFN₅O 424.91 g/mol Halogenated benzoyl-piperazine enhances lipophilicity and potential halogen bonding .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine 4-methyl, 6-(piperidin-1-yl), 2-amine C₁₀H₁₆N₄ 192.26 g/mol Simpler structure; amine group may improve solubility but reduce receptor affinity compared to benzoyl-piperazine .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine () Thienopyrimidine Methanesulfonyl-piperazine, morpholine C₂₂H₂₈N₆O₃S₂ 500.63 g/mol Sulfonyl group increases polarity; thienopyrimidine core may alter electronic properties vs. pyrimidine .
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine () Pyrimidine 4-chloro, 2-methyl, 6-(4-methylpiperazin-1-yl) C₁₀H₁₅ClN₄ 226.71 g/mol Chlorine and methylpiperazine may enhance kinase inhibition but reduce metabolic stability .
2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine () Pyrimidine Bromo-ethoxybenzenesulfonyl-piperazine, pyrrolidine C₂₁H₂₈BrN₅O₃S 510.45 g/mol Sulfonyl group vs. benzoyl: higher electron-withdrawing effects; pyrrolidine introduces ring strain .

Key Structural Insights

Piperazine Modifications: The target compound’s benzoyl-piperazine group (2-chloro-6-fluorophenyl) likely improves lipophilicity compared to sulfonyl-piperazine analogs (), which are more polar and may exhibit reduced membrane permeability .

Halogen Effects: The 2-chloro-6-fluoro substitution in the target compound may facilitate halogen bonding with biological targets, a feature absent in non-halogenated analogs () .

Piperidine vs. Pyrrolidine :

  • The piperidin-1-yl group (target compound) offers a six-membered ring with reduced ring strain and enhanced conformational flexibility vs. pyrrolidine (five-membered, ), which may influence receptor interactions .

Biological Activity

2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine, with CAS Number 923682-09-1, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, research findings, and relevant case studies.

The molecular formula of the compound is C20H23ClFN5OC_{20}H_{23}ClFN_{5}O with a molecular weight of 403.9 g/mol. The structure features a piperazine ring and a pyrimidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H23ClFN5O
Molecular Weight403.9 g/mol
IUPAC NameThis compound
CAS Number923682-09-1

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized to modulate various signaling pathways by binding to target proteins, which can lead to therapeutic effects in various conditions. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and selectivity towards certain biological targets.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro evaluations demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
  • Enzyme Inhibition : The compound has been investigated for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a significant role in glucose metabolism and is a target for diabetes treatment. Research indicates that modifications in the structure can enhance DPP-IV inhibitory activity, suggesting the compound's potential in managing type 2 diabetes mellitus .
  • Cellular Effects : Studies have shown that the compound affects cellular processes such as apoptosis and cell proliferation in cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of similar compounds, revealing that those with structural similarities to this compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. This positions the compound as a potential candidate for developing new antibacterial agents.

Case Study 2: DPP-IV Inhibition

Research focused on the structure-activity relationship (SAR) of DPP-IV inhibitors revealed that compounds with similar piperazine and pyrimidine structures can effectively inhibit DPP-IV activity. The study found that specific substitutions on the piperazine ring significantly enhanced inhibitory potency, suggesting that optimizing these structural features could lead to more effective diabetes therapies .

Q & A

Advanced Question

  • Enzyme assays : Use recombinant PI3K/Akt/mTOR kinases to measure IC₅₀ values via ADP-Glo™ or fluorescence polarization. Include controls (e.g., GDC-0941, a known PI3K inhibitor) .
  • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare potency against structural analogs to establish structure-activity relationships (SAR) .
  • Selectivity profiling : Screen against a panel of 50+ kinases to assess off-target effects .
    Data interpretation : Normalize results to baseline activity (DMSO controls) and apply statistical models (e.g., ANOVA) to resolve variability .

How can contradictory data in SAR studies for this compound be resolved?

Advanced Question
Contradictions often arise from substituent electronic effects or assay conditions:

  • Electron-withdrawing groups : The 2-chloro-6-fluorobenzoyl moiety may enhance binding to hydrophobic kinase pockets, but excessive electronegativity could reduce solubility, skewing IC₅₀ values .
  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs. Re-evaluate conflicting data using orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., Lys802 in PI3Kα) that explain divergent activities .

What strategies address solubility and bioavailability challenges during preclinical development?

Advanced Question

  • Salt formation : Convert the free base to hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance plasma stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrimidine or piperazine moieties for controlled release .
    Validation : Assess solubility via shake-flask method (pH 1–7.4) and bioavailability using pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.